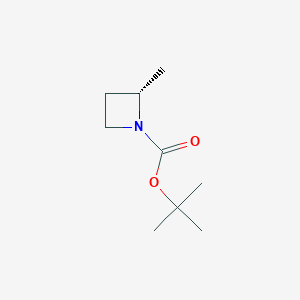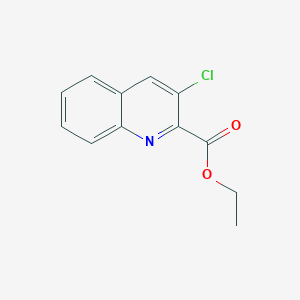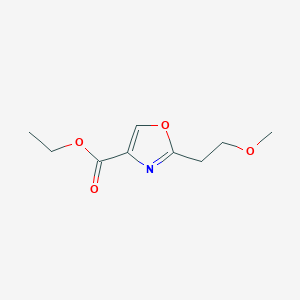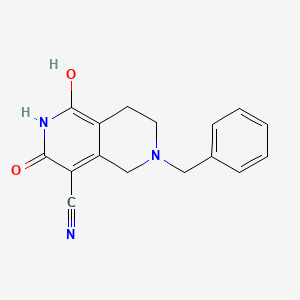
tert-butyl (2S)-2-methylazetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (2S)-2-methylazetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a tert-butyl ester group attached to the nitrogen atom of the azetidine ring. It is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-methylazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of tert-butyl 2-bromoacetate with (S)-2-methylazetidine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, leading to the formation of the desired azetidine derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxycarbonyl groups into various organic compounds, providing a more efficient and sustainable approach compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl (2S)-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Oxidation and Reduction: The azetidine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, especially in the presence of strong bases like potassium tert-butoxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like tert-butyl hydroperoxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted azetidines, while oxidation and reduction can lead to different oxidized or reduced derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl (2S)-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Azetidine-containing compounds have been investigated for their antimicrobial, antiviral, and anticancer properties. The presence of the tert-butyl ester group can improve the pharmacokinetic properties of drug candidates by enhancing their stability and bioavailability .
Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals. Its reactivity and versatility make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl (2S)-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
tert-Butyl (2S)-(p-tolylsulfonyloxy)propionate: A similar compound used in the synthesis of chiral indole derivatives.
tert-Butyl chloride: A tert-butyl ester used in various organic reactions.
tert-Butyl hydroperoxide: An oxidizing agent used in the synthesis of tert-butyl esters.
Uniqueness: tert-Butyl (2S)-2-methylazetidine-1-carboxylate is unique due to its azetidine ring structure combined with the tert-butyl ester group This combination imparts distinct reactivity and stability, making it valuable in both synthetic and medicinal chemistry
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-7-5-6-10(7)8(11)12-9(2,3)4/h7H,5-6H2,1-4H3/t7-/m0/s1 |
Clé InChI |
QWHDUFSDHJKMJP-ZETCQYMHSA-N |
SMILES isomérique |
C[C@H]1CCN1C(=O)OC(C)(C)C |
SMILES canonique |
CC1CCN1C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2E)-4-phenyl-2-[(2E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B11716510.png)
![[1-(4-Fluorobenzyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B11716519.png)


![3-Methyl-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B11716528.png)
![(2S,3S,4S)-3,4-dihydroxy-2-methyl-7-[(1E)-prop-1-en-1-yl]-2H,3H,4H,5H-pyrano[4,3-b]pyran-5-one](/img/structure/B11716529.png)
![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)


![6-Bromo-5-methylimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11716542.png)

